N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride
Description
Systematic IUPAC Name and Structural Representation
The systematic IUPAC name for this compound is N-(2-((tetrahydrothiophen-3-yl)amino)ethyl)acetamide hydrochloride . This name reflects its structural components:
- A tetrahydrothiophene (thiolan) ring, a five-membered saturated heterocycle containing one sulfur atom.
- An ethylamino group (-NH-CH₂-CH₂-) bridging the thiolan ring and the acetamide moiety.
- An acetamide group (-N-C(O)-CH₃) at the terminus of the ethyl chain.
- A hydrochloride salt (-Cl⁻) counterion associated with the protonated amine group.
The structural formula can be represented as follows:
$$ \text{CH}3\text{C(O)NH-CH}2\text{CH}2\text{NH-(C}4\text{H}_7\text{S)} \cdot \text{HCl} $$
where the thiolan ring (C₄H₇S) is in a chair conformation with the amino group at position 3.
CAS Registry Number and Molecular Formula
The compound is uniquely identified by its CAS Registry Number 1803590-00-2 . Its molecular formula is C₈H₁₇ClN₂OS , corresponding to a molecular weight of 224.75 g/mol . The formula accounts for:
- 8 carbon atoms (including the acetyl and thiolan moieties).
- 17 hydrogen atoms .
- 1 chlorine atom from the hydrochloride salt.
- 2 nitrogen atoms (one in the amine group, one in the acetamide).
- 1 sulfur atom in the thiolan ring.
- 1 oxygen atom in the acetamide carbonyl group.
Properties
IUPAC Name |
N-[2-(thiolan-3-ylamino)ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-7(11)9-3-4-10-8-2-5-12-6-8;/h8,10H,2-6H2,1H3,(H,9,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVRSYNZHGMGQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC1CCSC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Activation Techniques
Protection of amino groups is often required to prevent side reactions during acetylation or other functional group transformations. For example, Boc (tert-butoxycarbonyl) protection is common in analogous amide syntheses:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Amino protection | Boc2O (tert-Butyl dicarbonate), base (Na2CO3 or triethylamine), solvent (THF, ether) | Protect amino group | Reaction at 0–30 °C, molar ratios optimized for yield |
| Deprotection and salt formation | Acid (HCl in ether or ester solvent) | Remove Boc and form hydrochloride salt | Reaction at 30–60 °C, crystallization to isolate product |
This approach, although described for related compounds (e.g., N,N-dimethylacetamide derivatives), provides a framework adaptable to this compound synthesis.
Amide Bond Formation
The acetamide group is introduced by acylation of the aminoethylthiolane intermediate with acetyl chloride or acetic anhydride. The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane, often in the presence of a base like triethylamine to neutralize the generated HCl.
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Acylation | Acetyl chloride or acetic anhydride, base (triethylamine), solvent (THF) | Formation of acetamide bond | Reaction at room temperature to 40 °C, stirring for several hours |
| Work-up | Aqueous extraction, crystallization | Purification of acetamide | Removal of salts and impurities |
This method is consistent with amide syntheses from acyl chlorides widely reported in heterocyclic amide chemistry.
Salt Formation and Purification
Conversion of the free amide base to its hydrochloride salt improves stability and handling:
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Salt formation | HCl gas or HCl in solvent (ether, ethanol) | Formation of hydrochloride salt | Cooling and crystallization yield pure salt |
| Purification | Recrystallization from suitable solvents (e.g., acetonitrile) | Increase purity | Ensures high yield and crystalline product |
Comparative Data Table of Preparation Parameters
Research Findings and Process Optimization
- Yield and Purity: Optimized molar ratios and mild reaction temperatures yield high purity product with yields up to approximately 85% in analogous systems.
- Scalability: The use of commercially available starting materials and mild conditions supports large-scale synthesis.
- Stability: The hydrochloride salt form is preferred for storage and handling due to enhanced stability and solubility.
- Environmental Considerations: Use of less toxic solvents like 2-methyltetrahydrofuran and aqueous bases improves environmental profile.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolan-3-yl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiolan-3-yl compounds .
Scientific Research Applications
Chemical Properties and Structure
N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride features a unique thiolane structure, which contributes to its diverse biological activities. The compound has a molecular formula of and a molecular weight of approximately 196.29 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Pharmaceutical Applications
-
Drug Development :
- This compound is being investigated as a lead compound for new drug formulations targeting diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it suitable for further development in therapeutic contexts.
- Immunomodulation :
- Biochemical Research :
Biochemical Applications
- Cell Culture :
- Analytical Chemistry :
Case Study 1: Anti-inflammatory Properties
A study conducted by researchers at a leading pharmaceutical institute evaluated the anti-inflammatory effects of this compound. The results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Drug Interaction Studies
In another investigation, molecular docking studies revealed that this compound interacts with specific receptors involved in pain signaling pathways. These findings support its potential application in pain management therapies.
Mechanism of Action
The mechanism of action of N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s key structural elements are compared below with analogs from the evidence:
Key Observations :
- Thiolan vs. Heterocyclic Rings : The thiolan ring in the target compound provides a saturated sulfur-containing scaffold, contrasting with aromatic thiophene () or oxidized sulfone derivatives (). This affects electronic properties and conformational flexibility .
- Substituents: The ethylamino linker in the target compound enables extended hydrogen bonding, while chloro () or ester groups () alter reactivity and solubility.
- Hydrochloride Salt: Present in the target compound and several analogs (), this enhances aqueous solubility and stability compared to non-ionic forms .
Biological Activity
N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C8H16N2O2S, with a molecular weight of 192.29 g/mol. The compound features a thiolan ring, which is significant for its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that this compound may interact with various biological receptors and enzymes, influencing several biochemical pathways. Preliminary studies suggest its potential role in:
- Antiviral Activity : Similar compounds have demonstrated effectiveness against viral infections, particularly in inhibiting replication stages of viruses such as SARS-CoV-2 .
- Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Antiviral Studies
A study on structurally related thioquinazoline derivatives showed promising antiviral activity against SARS-CoV-2, with IC50 values ranging from 21.4 to 38.45 µM . While specific data on this compound is limited, its structural similarities suggest that it may exhibit comparable antiviral properties.
In vitro Characterization
In vitro assays are crucial for understanding the biological activity of this compound. Interaction studies indicate that the compound can effectively bind to specific enzymes or receptors, influencing their activity. For instance, compounds with similar thiolan moieties have shown moderate to potent activity against various pathogens .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key features and biological activities of related compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| N-{2-[4-(morpholinomethyl)]phenyl}acetamide | Contains a morpholine ring | Active against gram-positive bacteria |
| N-(1,1-dioxo-thiolan-3-yl)-2-(ethylamino)acetamide | Dioxothiolan moiety | Potential anti-inflammatory properties |
| N-{2-[4-(piperidinyl)]phenyl}acetamide | Piperidine ring | Effective against multiple bacterial strains |
Future Directions and Research Needs
Further research is required to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:
- Molecular Docking Studies : To predict binding affinities and interactions with specific biological targets.
- In vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's structure for enhanced biological activity.
Q & A
Basic: What are the recommended synthetic routes for N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride, and how can low yields in multi-step synthesis be addressed?
The synthesis of structurally related acetamide hydrochlorides typically involves ammoniation and amide formation steps under controlled conditions. For example, similar compounds are synthesized via sequential reactions, such as coupling thiolan-3-amine derivatives with chloroacetyl intermediates, followed by hydrochlorination . Low yields in multi-step syntheses (e.g., 2–5% overall yield in analogous protocols ) can be mitigated by:
- Optimizing reaction stoichiometry and temperature to reduce side reactions.
- Using high-purity intermediates and catalysts (e.g., N-hydroxysuccinimide for carboxylate activation ).
- Implementing advanced purification techniques, such as preparative HPLC or recrystallization, to isolate the target compound .
Basic: Which analytical methods are most effective for characterizing this compound?
Characterization requires orthogonal techniques to confirm structure and purity:
- NMR spectroscopy (¹H/¹³C) to verify the acetamide backbone and thiolan-3-yl substituents.
- Mass spectrometry (MS) for molecular weight confirmation, particularly electrospray ionization (ESI-MS) for hydrochloride salts .
- HPLC with UV/Vis detection to assess purity, using C18 columns and acidic mobile phases (e.g., 0.1% trifluoroacetic acid in water/acetonitrile) .
- Elemental analysis to validate chloride content and stoichiometry .
Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound?
Contradictory biological data may arise from variations in:
- Purity profiles : Impurities (e.g., unreacted intermediates or degradation products) can skew activity results. Use impurity standards (e.g., EP-grade reference materials ) and orthogonal methods like LC-MS to confirm batch consistency.
- Assay conditions : Differences in cell lines, buffer systems (e.g., PBS vs. Tris-HCl ), or reducing agents (e.g., TCEP vs. DTT ) may affect compound stability. Standardize protocols across studies.
- Structural analogs : Compare activity with related compounds (e.g., formoterol derivatives ) to identify structure-activity relationships (SARs) and validate target engagement.
Advanced: What experimental design considerations are critical for studying the compound’s stability under physiological conditions?
Stability studies should account for:
- pH sensitivity : Test degradation kinetics in buffers simulating physiological pH (e.g., pH 7.4 PBS ).
- Redox environment : Include reducing agents (e.g., DTT or TCEP ) to mimic intracellular conditions, especially if the compound contains disulfide-prone thiolan groups.
- Temperature control : Conduct accelerated stability testing at 4°C, 25°C, and 37°C to predict shelf life and handling requirements .
- Light exposure : Assess photodegradation using UV-Vis spectroscopy to determine if light-protected storage is necessary .
Basic: How should researchers handle and store this compound to prevent degradation?
- Storage : Store lyophilized powder at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation and hydrolysis .
- Reconstitution : Use freshly prepared, degassed solvents (e.g., deionized water with 0.1% acetic acid) to reduce oxidative degradation .
- Handling : Work under anhydrous conditions (e.g., glovebox) for synthesis and aliquot preparation to avoid moisture-induced instability .
Advanced: What strategies are recommended for identifying and quantifying impurities in this compound?
- Forced degradation studies : Expose the compound to heat, light, acid/base, and oxidative stress to generate degradation products. Analyze using LC-MS to identify major impurities .
- Reference standards : Use pharmacopeial impurity standards (e.g., EP Impurity E/F ) to calibrate HPLC or UPLC methods.
- Quantitative NMR (qNMR) : Employ ¹H-qNMR with an internal standard (e.g., maleic acid) for impurity quantification without requiring pure reference materials .
Advanced: How can researchers investigate the compound’s mechanism of action in complex biological systems?
- Target identification : Use affinity chromatography or pull-down assays with immobilized compound derivatives to capture interacting proteins .
- Cellular assays : Combine gene expression profiling (RNA-seq) with functional assays (e.g., calcium flux or cAMP measurement) to map signaling pathways .
- Molecular docking : Perform in silico modeling against structural analogs (e.g., formoterol-related compounds ) to predict binding sites and validate via mutagenesis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
